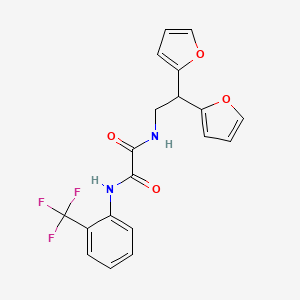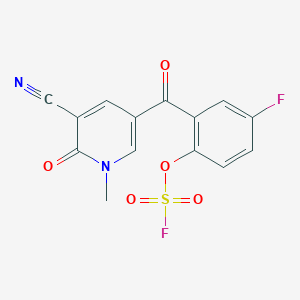
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine, commonly known as CF3DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3DPA is a heterocyclic compound that belongs to the pyridine family and contains a cyano group, a methyl group, and a fluorosulfonyloxybenzoyl group.
作用机制
The mechanism of action of CF3DPA is not fully understood. However, it is believed that CF3DPA exerts its biological activity by interacting with specific enzymes or receptors. In the case of anticancer activity, CF3DPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CF3DPA has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CF3DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CF3DPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CF3DPA has also been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
CF3DPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of more complex molecules. CF3DPA-based MOFs have shown high selectivity and efficiency in gas separation and catalytic reactions. CF3DPA can also be used as a fluorescent probe for the detection of metal ions in aqueous solutions.
However, CF3DPA also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. The synthesis of CF3DPA requires the use of hazardous chemicals such as trifluoromethanesulfonyl chloride, which can pose a safety risk to researchers.
未来方向
For the study of CF3DPA include further optimization of CF3DPA-based MOFs and modification of CF3DPA for improved fluorescence properties.
合成方法
The synthesis of CF3DPA involves the reaction of 2-cyano-5-(5-fluoro-2-hydroxybenzoyl)-1-methylpyridine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at low temperature and yields CF3DPA as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.
科学研究应用
CF3DPA has shown potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, CF3DPA has been studied for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CF3DPA has also been studied for its antibacterial and antifungal activity.
In material science, CF3DPA has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. CF3DPA-based MOFs have shown high selectivity and efficiency in gas separation and catalytic reactions.
In analytical chemistry, CF3DPA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. The complex formed between CF3DPA and metal ions exhibits strong fluorescence, which can be used for the quantitative determination of metal ions in aqueous solutions.
属性
IUPAC Name |
3-cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O5S/c1-18-7-9(4-8(6-17)14(18)20)13(19)11-5-10(15)2-3-12(11)23-24(16,21)22/h2-5,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYREOVBKHZAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)
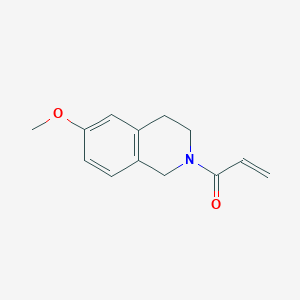
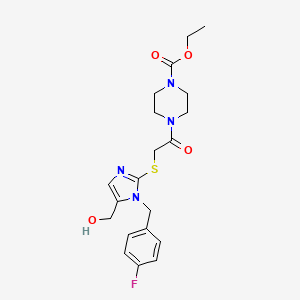
![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)
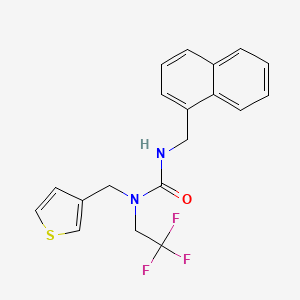
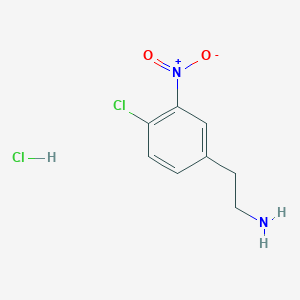
![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)
![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)
![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)
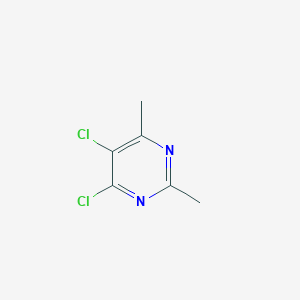
![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)
